molecular formula C18H21FN6O4S B2632460 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide CAS No. 1173086-92-4

5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2632460
CAS No.: 1173086-92-4
M. Wt: 436.46
InChI Key: UEPYMOIKXRPFQD-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. This compound features a unique combination of functional groups, including a fluorine atom, a methoxy group, a morpholine ring, and a pyrazolo[3,4-d]pyrimidine moiety, which contribute to its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazolo[3,4-d]pyrimidine core is replaced by morpholine.

    Attachment of the Benzenesulfonamide Moiety: This step involves sulfonation reactions, where the benzenesulfonamide group is attached to the pyrazolo[3,4-d]pyrimidine core through a sulfonamide linkage.

    Fluorination and Methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, and inhibitors of these enzymes are valuable tools for studying cellular processes and developing new therapies.

Medicine

The primary application in medicine is in the development of anticancer drugs. The compound’s ability to inhibit specific kinases makes it a promising candidate for targeting cancer cells and preventing their proliferation.

Industry

In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its unique properties make it a valuable tool for drug discovery and development.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide involves the inhibition of kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide: Unique due to its specific combination of functional groups.

    Other Pyrazolo[3,4-d]pyrimidine Derivatives: Similar in structure but may lack the fluorine or methoxy groups, affecting their biological activity.

    Morpholine-Containing Compounds: Share the morpholine ring but differ in other functional groups, leading to different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O4S/c1-28-15-3-2-13(19)10-16(15)30(26,27)23-4-5-25-18-14(11-22-25)17(20-12-21-18)24-6-8-29-9-7-24/h2-3,10-12,23H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPYMOIKXRPFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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